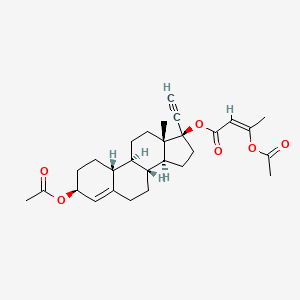

17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/'-acetoxy-2/'-butenoate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as 17α-Ethynyl-4-estrene-3,17-diol diacetate, showcases the chemical pathways utilized to create these potent molecules. These compounds are synthesized through reactions that modify the steroid nucleus, introducing functional groups that significantly alter their biological activity (Elton & Nutting, 1961). Moreover, ethynylation of steroids, as seen in the synthesis of lynestrenol-16-3H, highlights a crucial step in creating these substances, offering a method to introduce the ethynyl group at specific positions on the steroid framework (Broese et al., 1975).

Molecular Structure Analysis

The molecular structure of such compounds plays a critical role in their function. Modifications to the steroid nucleus, such as the addition of ethynyl groups, influence the interaction of these molecules with biological receptors. The structure-activity relationship is fundamental in understanding how these modifications impact their efficacy and specificity toward certain biological pathways.

Chemical Reactions and Properties

Chemical reactions involving these compounds, including ethynylation, acetylation, and others, determine their final properties and potential applications. For instance, the reaction conditions for the synthesis of related steroids like norethindrone and ethynyl-estradiol involve precise control over reactants and conditions to achieve the desired modifications (Pasqualini et al., 1975).

Aplicaciones Científicas De Investigación

Hormonal Effects and Potency

- 17α-Ethynyl-4-estrene-3,17-diol diacetate (EED) has been found to exert unique hormonal effects. It is more potent than progesterone in stimulating the proliferation of the uterine epithelium in rabbits and can inhibit this progestational response. EED also shows estrogenic properties in specific assays but can act as an estrogen-antagonist when administered with estrone, suggesting its diverse hormonal influences at varying dose levels (Elton & Nutting, 1961).

Synthesis and Chemical Analysis

- Research has focused on the synthesis of derivatives like 3β-Hydroxyestr-4-en-17-one, vital in preparing potent progestins including 17α-ethynylestr-4-ene-3β, 17β-diol diacetate (XIV), highlighting its importance in pharmaceutical synthesis (Klimstra & Colton, 1967).

- The impurity profile of ethynodiol diacetate has been studied using HPLC/UV/MS methods, leading to the identification of specific isomers and impurities, which is crucial for quality control in pharmaceutical production (Babják, Balogh, Gazdag, & Görög, 2002).

Metabolic Studies and Impurity Profiling

- In metabolic studies, human plasma metabolites of ethynodiol diacetate were identified after oral administration, providing insights into its pharmacokinetics and potential therapeutic applications (Cook et al., 1973).

- The combination of HPLC and NMR spectroscopy has been instrumental in the impurity profiling of drugs like ethynodiol diacetate, crucial for ensuring drug purity and safety (Görög, Balogh, & Gazdag, 1991).

Potential in Contraceptive Development

- Ethynodiol diacetate, including its metabolites, has been studied for its potent progestin and oral inhibitor properties in ovulation, indicating its potential use in contraceptive applications (Pincus, García, Paniagua, & Shepard, 1962).

Propiedades

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17R)-3-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] (Z)-3-acetyloxybut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O6/c1-6-28(34-26(31)15-17(2)32-18(3)29)14-12-25-24-9-7-20-16-21(33-19(4)30)8-10-22(20)23(24)11-13-27(25,28)5/h1,15-16,21-25H,7-14H2,2-5H3/b17-15-/t21-,22-,23+,24+,25-,27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLLMPFMXAPFRE-CEUBYHBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(CCC34)OC(=O)C)C)C#C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@H]34)OC(=O)C)C)C#C)/OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/'-acetoxy-2/'-butenoate) | |

CAS RN |

142154-46-9 |

Source

|

| Record name | 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142154469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-4-methoxyphenyl]furan-2-carboxamide](/img/no-structure.png)